

The Versatile Synthon: 2-Chloro-4(1H)-pyridinone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B096057

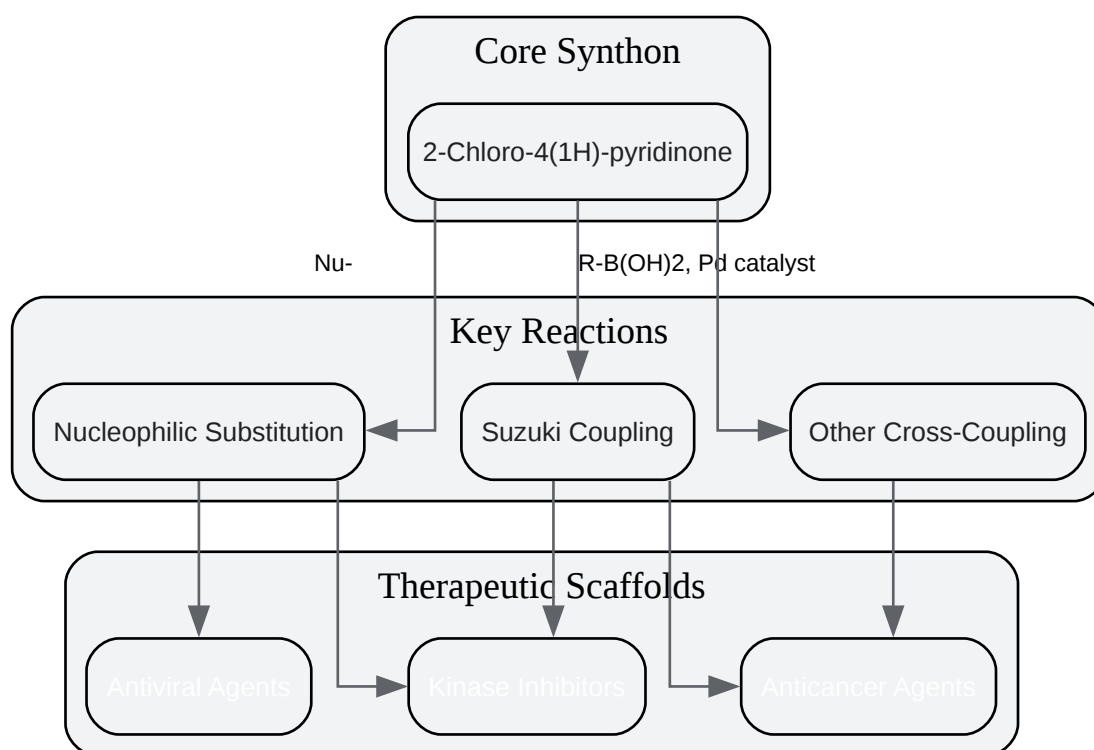
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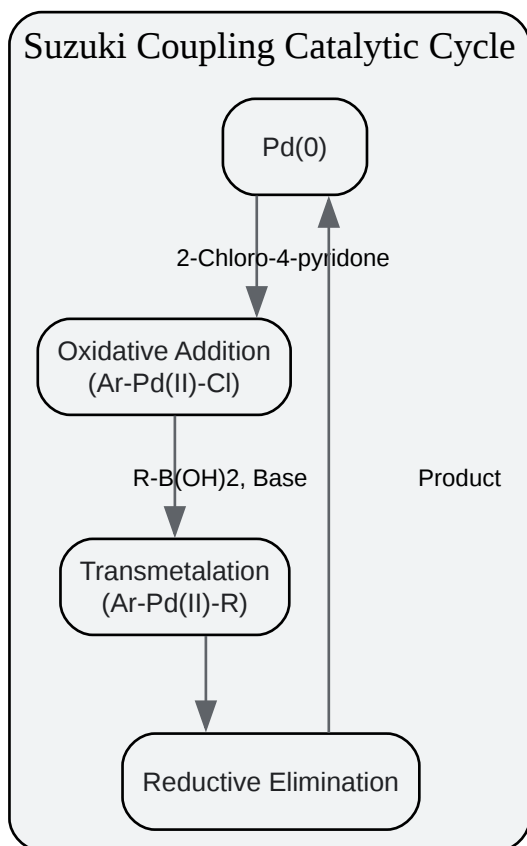
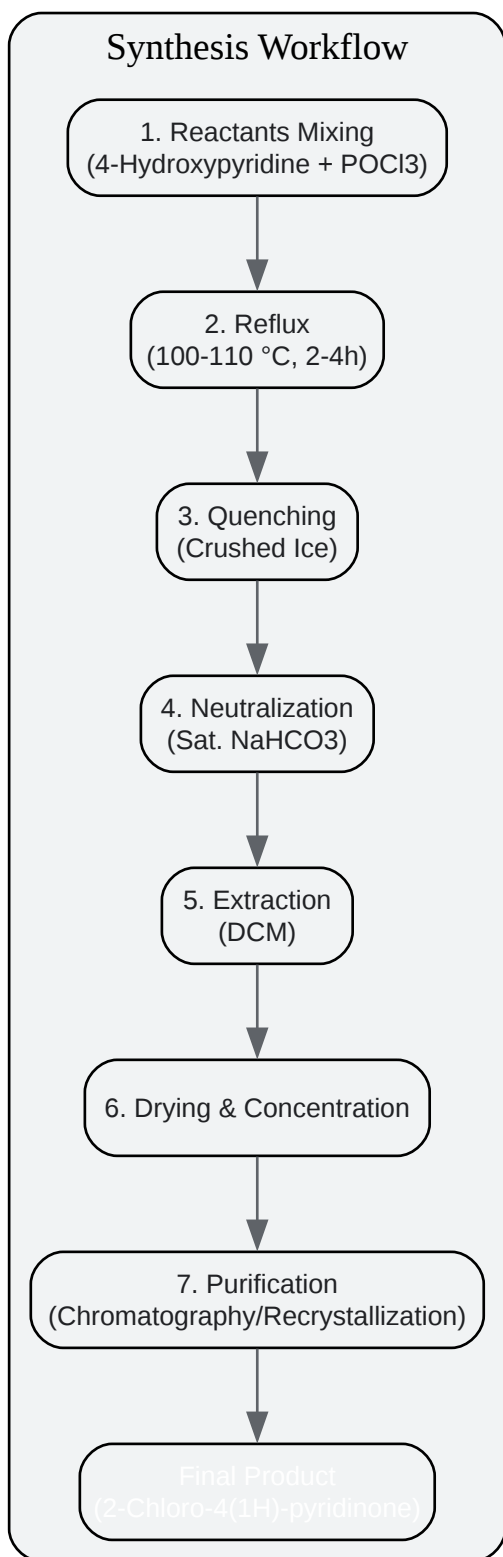
The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its ability to engage in a wide range of biological interactions.^{[1][2]} This is due to its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor.^[2] Among the various substituted pyridinones, **2-Chloro-4(1H)-pyridinone** stands out as a particularly versatile and valuable synthetic intermediate. Its strategic placement of a chloro group at the 2-position activates the molecule for a variety of coupling and substitution reactions, making it a gateway to a diverse array of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and protocols involving **2-Chloro-4(1H)-pyridinone** for researchers, scientists, and professionals in drug development.

The Strategic Advantage of the 2-Chloro-4(1H)-pyridinone Scaffold

The utility of **2-Chloro-4(1H)-pyridinone** stems from the reactivity of the C2-chloro substituent. This chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functionalities at this position, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the pyridinone core itself is a privileged structure, frequently found in molecules targeting a range of biological targets, from kinases to viral enzymes.^{[1][3]}

The general reactivity of **2-Chloro-4(1H)-pyridinone** is depicted in the workflow below, highlighting its potential for diversification through common synthetic transformations.





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Sources

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com